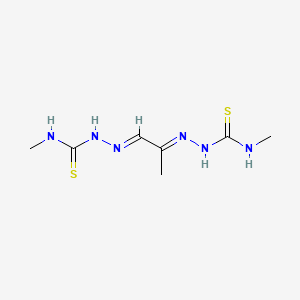

pyruvaldehyde bis(n4-methylthiosemicarbazone)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

pyruvaldehyde bis(n4-methylthiosemicarbazone) is a chemical compound known for its applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of pyruvaldehyde and thiosemicarbazone, characterized by its unique structure that allows it to interact with various biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pyruvaldehyde bis(n4-methylthiosemicarbazone) typically involves the reaction of pyruvaldehyde with N4,N4-dimethylthiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of pyruvaldehyde bis(n4-methylthiosemicarbazone) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

pyruvaldehyde bis(n4-methylthiosemicarbazone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, pyruvaldehyde bis(n4-methylthiosemicarbazone) is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the synthesis of other compounds .

Biology

In biological research, the compound is used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool in understanding cellular mechanisms and pathways .

Medicine

In medicine, pyruvaldehyde bis(n4-methylthiosemicarbazone) has been explored for its potential therapeutic applications. It has shown promise in inhibiting tumor growth and is being investigated for its use in cancer treatment .

Industry

In the industrial sector, the compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in industrial chemical processes .

Mecanismo De Acción

The mechanism of action of pyruvaldehyde bis(n4-methylthiosemicarbazone) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can interfere with cellular processes. In cancer treatment, it is believed to inhibit tumor growth by disrupting the function of essential enzymes and proteins in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Copper(II) pyruvaldehyde bis(N4-methylthiosemicarbazone): Similar in structure but with different substituents, used in PET imaging.

Copper(II) ethylglyoxal bis(N4-methylthiosemicarbazone): Another similar compound used as a PET tracer.

Uniqueness

pyruvaldehyde bis(n4-methylthiosemicarbazone) is unique due to its specific structure and reactivity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Propiedades

IUPAC Name |

1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXRMMJOMMTPKJ-ZVSIBQGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NC)C=NNC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NC)/C=N/NC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-68-7 |

Source

|

| Record name | Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTSM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane](/img/structure/B579500.png)

![zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B579503.png)

![(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine](/img/structure/B579506.png)

![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)